molecular formula C10H12BNO3 B13868172 2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine

2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine

Cat. No.: B13868172
M. Wt: 205.02 g/mol
InChI Key: UFLZHGRJEVAFHG-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound features a benzodioxole ring fused with an oxazaborolidine moiety, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine typically involves the reaction of 1,3-benzodioxole derivatives with boron-containing reagents under controlled conditions. One common method involves the use of boronic acids or boron trifluoride as the boron source, coupled with a suitable amine to form the oxazaborolidine ring . The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the benzodioxole ring .

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, particularly those involved in oxidation-reduction reactions. It may also interact with cellular components such as proteins and nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine is unique due to its oxazaborolidine ring, which imparts distinct chemical reactivity and biological activity compared to other benzodioxole derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine

InChI

InChI=1S/C10H12BNO3/c1-12-4-5-15-11(12)8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,4-5,7H2,1H3

InChI Key

UFLZHGRJEVAFHG-UHFFFAOYSA-N

Canonical SMILES

B1(N(CCO1)C)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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